
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and a hydroxyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method includes the bromination and chlorination of butanol using reagents such as bromine and chlorine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of halogen atoms to the desired positions on the butanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated butanol derivatives.
Substitution: Formation of hydroxyl or amino-substituted butanol derivatives.
Applications De Recherche Scientifique
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-3,4,4-trichlorobutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-amine: Similar structure but with an amino group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is unique due to its specific combination of halogen atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
55678-63-2 |
|---|---|
Formule moléculaire |
C6H9Br2Cl3O3 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H5Br2Cl3O.C2H4O2/c1-2(10)3(5,7)4(6,8)9;1-2(3)4/h2,10H,1H3;1H3,(H,3,4) |
Clé InChI |
ADNSMWXOVTXMMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(Cl)(Cl)Br)(Cl)Br)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
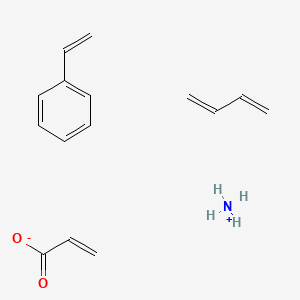
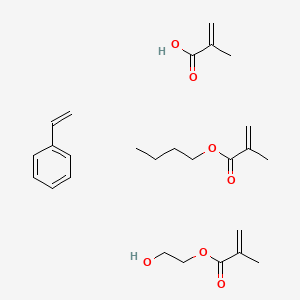
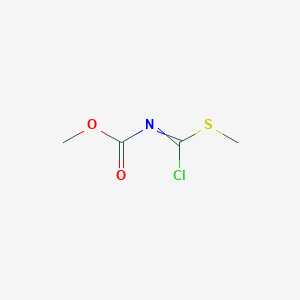
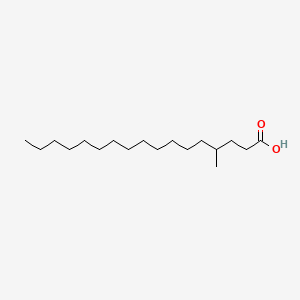
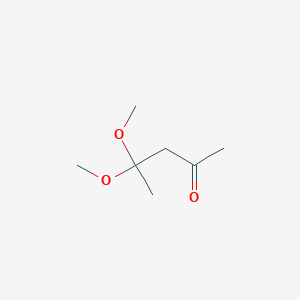
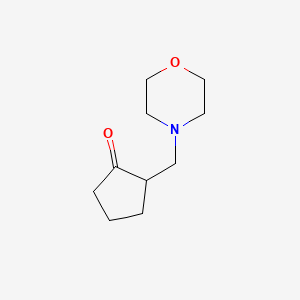
methanone](/img/structure/B14640666.png)
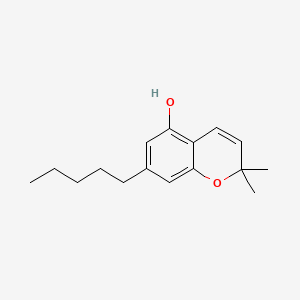
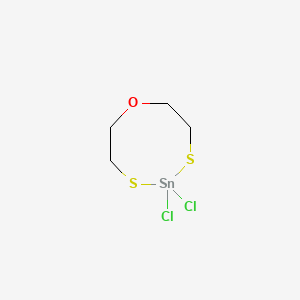

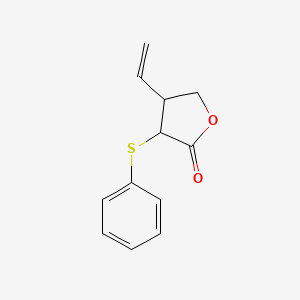
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
